molecular formula C22H19N B14670015 9-(4-Dimethylaminophenyl)anthracene CAS No. 38474-09-8

9-(4-Dimethylaminophenyl)anthracene

Cat. No.: B14670015
CAS No.: 38474-09-8
M. Wt: 297.4 g/mol
InChI Key: CPADYVIHWPZXEE-UHFFFAOYSA-N
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Description

9-(4-Dimethylaminophenyl)anthracene: is an organic compound belonging to the class of anthracene derivatives. Anthracene is a polycyclic aromatic hydrocarbon consisting of three fused benzene rings in a linear arrangement. The compound this compound is characterized by the presence of a dimethylamino group attached to the phenyl ring at the 9-position of the anthracene structure. This compound is known for its interesting photophysical and photochemical properties, making it a subject of research in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-(4-Dimethylaminophenyl)anthracene typically involves the reaction of 9-anthraldehyde with 4-dimethylaminobenzaldehyde in the presence of a base such as sodium hydroxide. The reaction is carried out in an ethanol solvent, and the pH is adjusted to 7-8. The reaction mixture is stirred at room temperature for several hours to yield the desired product .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions: 9-(4-Dimethylaminophenyl)anthracene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 9-(4-Dimethylaminophenyl)anthracene involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting its structure and function. In photodynamic therapy, the compound generates reactive oxygen species upon light irradiation, leading to cell damage and apoptosis .

Comparison with Similar Compounds

  • 9-(4-Phenyl)anthracene
  • 9-(4-Phenylethynyl)anthracene
  • 9,10-Bis(phenylethynyl)anthracene

Comparison: Compared to other anthracene derivatives, 9-(4-Dimethylaminophenyl)anthracene exhibits unique photophysical properties due to the presence of the dimethylamino group. This group enhances the compound’s fluorescence and makes it a better candidate for applications in optoelectronics and photodynamic therapy .

Properties

CAS No.

38474-09-8

Molecular Formula

C22H19N

Molecular Weight

297.4 g/mol

IUPAC Name

4-anthracen-9-yl-N,N-dimethylaniline

InChI

InChI=1S/C22H19N/c1-23(2)19-13-11-16(12-14-19)22-20-9-5-3-7-17(20)15-18-8-4-6-10-21(18)22/h3-15H,1-2H3

InChI Key

CPADYVIHWPZXEE-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2=C3C=CC=CC3=CC4=CC=CC=C42

Origin of Product

United States

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